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Compound of Interest

Compound Name: kaempferol 7-O-glucoside

Cat. No.: B191667

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for Kaempferol 7-O-glucoside (also known as populnin). It is intended
for researchers, scientists, and professionals in the field of natural product chemistry and drug
development, offering a consolidated resource for the structural characterization of this
significant flavonoid glycoside.

Molecular Structure

Kaempferol 7-O-glucoside is a flavonoid consisting of a kaempferol aglycone linked to a (3-D-
glucopyranosyl moiety at the 7-hydroxyl position. The structure is composed of a flavone

backbone with hydroxyl groups at positions 3, 5, and 4', and the glucose unit attached at
position 7.
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Caption: Logical relationship of the Kaempferol 7-O-glucoside structure.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of flavonoid glycosides, which aids in identifying the aglycone and sugar moieties.

Data Summary

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a high-
resolution analyzer like Quadrupole Time-of-Flight (QToF), is commonly used. Analysis in
negative ion mode is often preferred for flavonoids.[1] The exact mass and fragmentation data

are pivotal for structural confirmation.[2][3]
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Parameter Value Source
Molecular Formula C21H20011 [21[3114]
Molecular Weight 448.4 g/mol [3]
Exact Mass 448.10056 Da [3]
lonization Mode ESI-Negative [1112][3]
Precursor lon [M-H]~ m/z 447.093 [2][3]

Key Fragment lon [Aglycone-

H]- m/z 285.040 [2][3]

MS/MS Fragmentation Pathway

The primary fragmentation event in the MS/MS analysis of Kaempferol 7-O-glucoside is the
cleavage of the O-glycosidic bond. This results in the loss of the glucose unit (162 Da), yielding
a prominent fragment ion corresponding to the deprotonated kaempferol aglycone.
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Caption: Primary MS/MS fragmentation of Kaempferol 7-O-glucoside.

Experimental Protocol: LC-MS
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A generalized protocol for the analysis of flavonoid glycosides using an LC-MS system is as
follows.[1][5]

o Sample Preparation: Plant material is extracted with a solvent such as methanol or ethanol.
The crude extract is then filtered and diluted to an appropriate concentration for analysis.

o Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g.,
Waters Acquity BEH C18, 1.7 um, 2.1 x 150 mm).[3]

o Mobile Phase: A gradient elution is employed, commonly using water with 0.1% formic
acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

o Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20-30
minutes.

o Flow Rate: Maintained around 0.2-0.4 mL/min.
o Column Temperature: Set to approximately 30-40°C.
e Mass Spectrometry:
o lon Source: Electrospray lonization (ESI), operated in negative mode.[1]
o Instrument: A high-resolution mass spectrometer such as a QToF or Orbitrap is used.
o Scan Mode: Data is acquired in full scan mode to detect the precursor ion [M-H]~.

o Tandem MS (MS/MS): Data-dependent acquisition is used to trigger fragmentation of the
most intense ions. Collision-Induced Dissociation (CID) with varying collision energies
(e.g., 15-30 eV) is applied to generate fragment spectra.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of
natural products, providing detailed information about the carbon skeleton and the precise

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6719059/
https://www.protocols.io/view/flavonoid-profiling-by-liquid-chromatography-coupl-udxes7n.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Kaempferol-7-o-D-glucopyranoside
https://pmc.ncbi.nlm.nih.gov/articles/PMC6719059/
https://pubchem.ncbi.nlm.nih.gov/compound/Kaempferol-7-o-D-glucopyranoside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

location of substituents.[6][7][8] Data is typically acquired in deuterated solvents like DMSO-ds
or Methanol-da4.[9][10]

13C-NMR and *H-NMR Data

The following tables summarize the reported 3C and *H NMR chemical shifts for Kaempferol
7-O-glucoside, with assignments for the aglycone and glycoside moieties.

Table 1: 13C-NMR Spectroscopic Data (125 MHz, DMSO-ds)
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Position Chemical Shift (6, ppm)
Aglycone

C-2 156.25
C-3 133.58
C-4 177.58
C-5 161.24
C-6 98.76
C-7 164.29
C-8 93.73
C-9 156.38
C-10 103.97
C-I 120.71
C-2',6' 131.03
C-3, 5% 115.32
C-4' 160.09
Glucoside

c-1" 101.25
c-2" 71.60
c-3" 70.82
c-4" 66.06
C-5" 64.26
C-6" Not explicitly assigned in source

(Note: Data interpreted from a study on
kaempferol glycosides; minor variations may
exist)[11]
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Table 2: 1H-NMR Spectroscopic Data (500 MHz, DMSO-de)

Chemical Shift (6,

Position Multiplicity J (Hz)
ppm)

Aglycone

H-6 6.14 d 2.0

H-8 6.38 d 2.0

H-2', 6' 7.98 d 8.7

H-3', 5' 6.85 d 8.7

5-OH 12.57 s

Glucoside

H-1" 5.44 d 7.5

(Note: Data

interpreted from a
study on kaempferol
glycosides;
assignments for other
sugar protons typically
fall in the 3.1-3.8 ppm
range and often

overlap)[11]

Experimental Workflow: Structure Elucidation by NMR

A combination of 1D and 2D NMR experiments is required for complete structural assignment.
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Caption: Workflow for structural elucidation using 1D and 2D NMR.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A pure sample of Kaempferol 7-O-glucoside (1-5 mg) is dissolved in

approximately 0.5 mL of a deuterated solvent (e.g., DMSO-ds). The solution is transferred to
a standard 5 mm NMR tube.

o Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400-600
MHz).[12][13]

o 'H-NMR: A standard pulse program is used to acquire the proton spectrum. Key
parameters include spectral width, acquisition time, and number of scans.
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o 13C-NMR: A proton-decoupled experiment is run to obtain singlets for all carbon atoms.

o 2D-NMR: Standard pulse sequences are used for COSY, HSQC, and HMBC experiments.
The HMBC experiment is crucial for identifying the glycosylation site by observing the
long-range correlation between the anomeric proton (H-1") of glucose and the C-7 of the
kaempferol aglycone.[14][15]

o Data Processing: The acquired data is processed using appropriate software (e.g.,
MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline
correction, and referencing the spectra to the residual solvent signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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